molecular formula C26H39Cl2N5O5S B609054 Mirodenafil dihydrochloride CAS No. 862189-96-6

Mirodenafil dihydrochloride

Cat. No. B609054
CAS RN: 862189-96-6
M. Wt: 604.588
InChI Key: CKPHITUXXABKDL-UHFFFAOYSA-N
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Description

Mirodenafil is a phosphodiesterase 5 (PDE5) inhibitor. It increases penile intracavernosal pressure (ICP) in a rat model of diabetes induced by streptozotocin (STZ; ) and in a rat model of cavernosal nerve injury when administered at doses of 1 and 10 mg/kg, respectively. Mirodenafil (4 mg/kg per day) decreases bladder wall submucosal fibrosis and degeneration in a rat model of chronic bladder ischemia. It also decreases bladder overactivity in a female rat model of partial bladder outlet obstruction.
Mirodenafil belongs to the drug class PDE5 inhibitors, which includes avanafil, sildenafil, tadalafil, udenafil, and vardenafil, and is the first-line treatment for erectile dysfunction.

Scientific Research Applications

Treatment for Erectile Dysfunction

Mirodenafil is a newly developed oral phosphodiesterase type 5 (PDE5) inhibitor, which has been investigated as a treatment for erectile dysfunction (ED). It has been reported to be an efficacious and safe treatment for ED .

Alzheimer’s Disease Treatment

Mirodenafil has been shown to ameliorate Alzheimer-like pathology and symptoms by multimodal actions . It has been demonstrated to improve cognitive behavior in the APP-C105 mouse model .

Reduction of Amyloid-β and Phosphorylated Tau Burdens

Mirodenafil not only reduced the Amyloid-β (Aβ) and phosphorylated tau burdens in vivo, but also ameliorated AD pathology induced by Aβ .

Modulation of cGMP/PKG/CREB Signaling Pathway

Mirodenafil has been shown to modulate the cyclic guanosine monophosphate (cGMP)/cGMP-dependent protein kinase (PKG)/cAMP-responsive element-binding protein (CREB) signaling pathway .

Inhibition of Glycogen Synthase Kinase 3β (GSK-3β) Activity

Mirodenafil has been found to inhibit the activity of glycogen synthase kinase 3β (GSK-3β), a protein kinase involved in various cellular processes .

Modulation of Glucocorticoid Receptor (GR) Transcriptional Activity

Mirodenafil has been shown to modulate the transcriptional activity of the glucocorticoid receptor (GR) .

Activation of Wnt/β-catenin Signaling

Mirodenafil has been found to activate the Wnt/β-catenin signaling pathway .

Inhibition of Homodimerization and Nuclear Localization of GR

Interestingly, homodimerization and nuclear localization of GR were inhibited by mirodenafil .

These findings strongly suggest that Mirodenafil shows promise as a potential polypharmacological drug candidate for AD treatment, acting on multiple key signaling pathways involved in amyloid deposition, phosphorylated tau burden, the cGMP/PKG/CREB pathway, GSK-3β kinase activity, GR signaling, and the Wnt/β-catenin signaling .

Mechanism of Action

Target of Action

Mirodenafil dihydrochloride primarily targets Phosphodiesterase 5 (PDE5) . PDE5 is an enzyme that breaks down cyclic guanosine monophosphate (cGMP), a substance that promotes muscle relaxation and vasodilation . By inhibiting PDE5, mirodenafil increases the levels of cGMP, leading to enhanced vasodilation and improved blood flow .

Mode of Action

Mirodenafil dihydrochloride, as a PDE5 inhibitor, binds to the active site of the PDE5 enzyme, preventing it from breaking down cGMP . This leads to an increase in cGMP levels, which in turn activates cGMP-dependent protein kinase (PKG). PKG then phosphorylates multiple targets, leading to muscle relaxation and vasodilation .

Biochemical Pathways

Mirodenafil dihydrochloride affects several biochemical pathways. It modulates the cGMP/PKG/cAMP-responsive element-binding protein (CREB) signaling pathway , influencing the phosphorylation of tau, a protein associated with neurodegenerative diseases . Mirodenafil also impacts the autophagy-lysosome pathway and glucocorticoid receptor (GR) transcriptional activity . Interestingly, it has been found to reduce the expression levels of the Wnt antagonist Dickkopf-1 (Dkk-1), thus activating the Wnt/β-catenin signaling .

Pharmacokinetics

It is known to be orally active and has shown therapeutic efficacy in various models in vivo .

Result of Action

Mirodenafil dihydrochloride has been shown to improve cognitive behavior in the APP-C105 mouse model of Alzheimer’s disease . These effects were achieved through the modulation of multiple signaling pathways, including the cGMP/PKG/CREB pathway, glycogen synthase kinase 3β (GSK-3β) activity, GR transcriptional activity, and the Wnt/β-catenin signaling .

properties

IUPAC Name

5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-3H-pyrrolo[3,2-d]pyrimidin-4-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37N5O5S.2ClH/c1-4-7-19-18-30(6-3)24-23(19)27-25(28-26(24)33)21-17-20(8-9-22(21)36-16-5-2)37(34,35)31-12-10-29(11-13-31)14-15-32;;/h8-9,17-18,32H,4-7,10-16H2,1-3H3,(H,27,28,33);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPHITUXXABKDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCCC)CC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H39Cl2N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mirodenafil dihydrochloride

CAS RN

862189-96-6
Record name Mirodenafil dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862189966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MIRODENAFIL DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NL7L8TWT8Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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